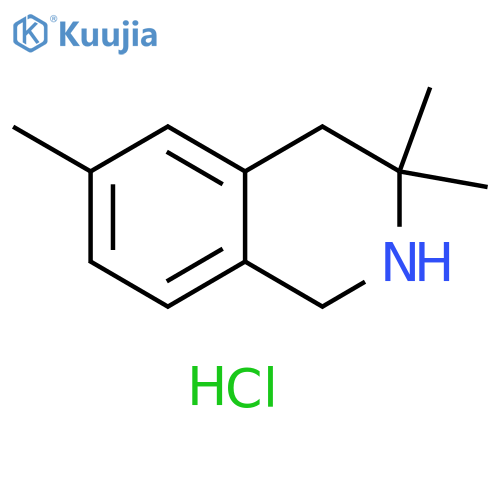

Cas no 1909327-58-7 (3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride)

1909327-58-7 structure

商品名:3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS番号:1909327-58-7

MF:C12H18ClN

メガワット:211.731022357941

MDL:MFCD29034004

CID:5221204

PubChem ID:121552337

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

-

- MDL: MFCD29034004

- インチ: 1S/C12H17N.ClH/c1-9-4-5-10-8-13-12(2,3)7-11(10)6-9;/h4-6,13H,7-8H2,1-3H3;1H

- InChIKey: OAYUUWNTYUFBJI-UHFFFAOYSA-N

- ほほえんだ: CC1(NCC2=CC=C(C)C=C2C1)C.Cl

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-224988-0.05g |

3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1909327-58-7 | 95% | 0.05g |

$612.0 | 2024-06-20 | |

| Enamine | EN300-224988-0.5g |

3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1909327-58-7 | 95% | 0.5g |

$699.0 | 2024-06-20 | |

| 1PlusChem | 1P01AN9Q-250mg |

3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1909327-58-7 | 95% | 250mg |

$890.00 | 2024-06-17 | |

| 1PlusChem | 1P01AN9Q-5g |

3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1909327-58-7 | 90% | 5g |

$2670.00 | 2023-12-19 | |

| 1PlusChem | 1P01AN9Q-500mg |

3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1909327-58-7 | 90% | 500mg |

$926.00 | 2023-12-19 | |

| 1PlusChem | 1P01AN9Q-100mg |

3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1909327-58-7 | 95% | 100mg |

$853.00 | 2024-06-17 | |

| Enamine | EN300-224988-2.5g |

3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1909327-58-7 | 95% | 2.5g |

$1428.0 | 2024-06-20 | |

| Enamine | EN300-224988-1.0g |

3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1909327-58-7 | 95% | 1.0g |

$728.0 | 2024-06-20 | |

| Enamine | EN300-224988-0.25g |

3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1909327-58-7 | 95% | 0.25g |

$670.0 | 2024-06-20 | |

| Enamine | EN300-224988-10.0g |

3,3,6-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |

1909327-58-7 | 95% | 10.0g |

$3131.0 | 2024-06-20 |

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

1909327-58-7 (3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 42464-96-0(NNMTi)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量